![molecular formula C18H22N2 B231389 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as N,N-dimethyl-2-[(2,4-xylyl)phenyl-methyl]ethanamine and has the chemical formula C19H23N. The compound is a derivative of amphetamines and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine involves the stimulation of the release of dopamine and norepinephrine in the brain. This leads to an increase in the activity of the central nervous system, resulting in increased wakefulness and alertness.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine include increased heart rate, blood pressure, and respiration rate. The compound also increases the release of glucose from the liver, leading to an increase in blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of various neurological disorders. However, one limitation of using the compound is its potential for abuse due to its stimulant properties.
Direcciones Futuras
There are several future directions for the study of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine. One potential direction is the development of new drugs that are based on the compound's structure. Another direction is the study of the compound's effects on other neurotransmitters in the brain. Additionally, further research is needed to determine the long-term effects of the compound on the central nervous system.
Métodos De Síntesis
The synthesis of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine involves the reaction between 2,4-dimethylbenzaldehyde and N-methylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine has been extensively studied for its potential use in scientific research. The compound has been shown to have various effects on the central nervous system, including increasing dopamine and norepinephrine levels. This makes it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Nombre del producto |
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine |
InChI |
InChI=1S/C18H22N2/c1-14-9-10-17(15(2)13-14)18(20-12-11-19-3)16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
Clave InChI |
QYLVTULMKIGWJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NCCNC)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=NCCNC)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
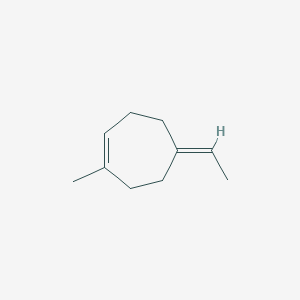
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
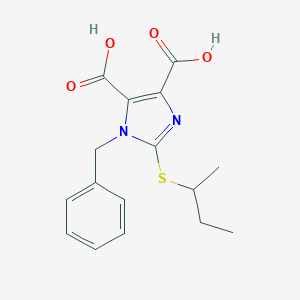
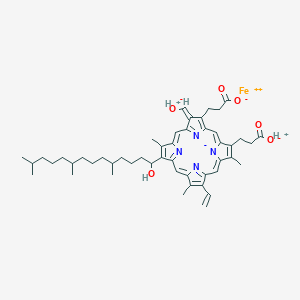
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)
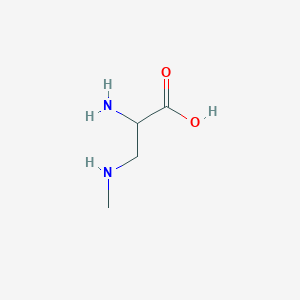
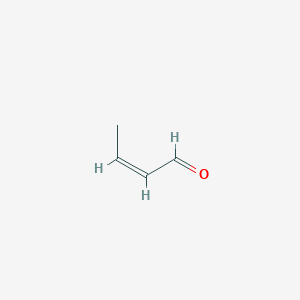
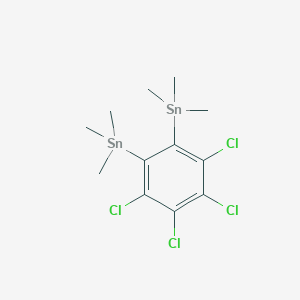
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
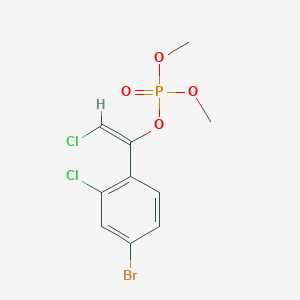
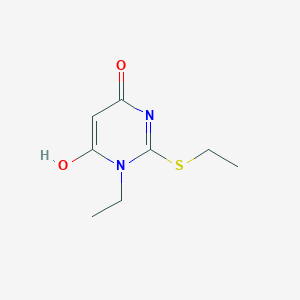
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)